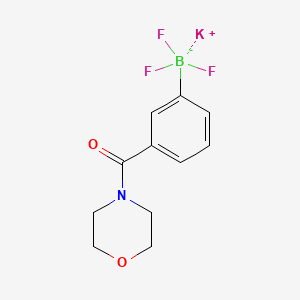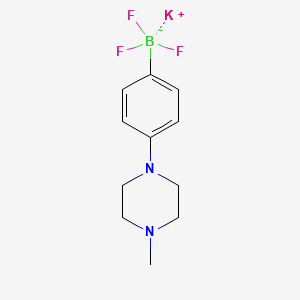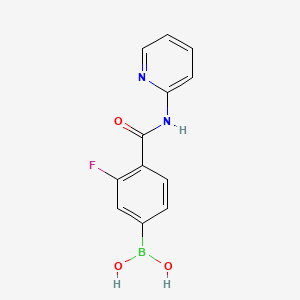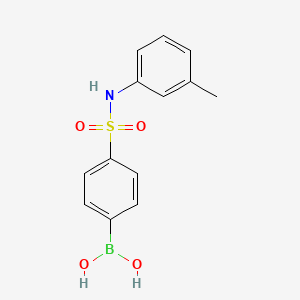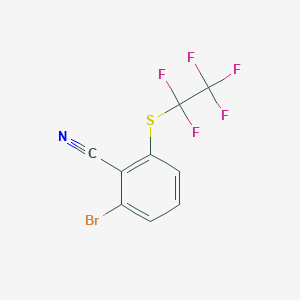
2-Bromo-6-(pentafluoroethylthio)benzonitrile, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(pentafluoroethylthio)benzonitrile is a chemical compound with the molecular formula C9H3BrF5NS . It is a derivative of benzonitrile, which is an aromatic compound containing a cyano functional group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(pentafluoroethylthio)benzonitrile is characterized by a benzene ring with a bromine atom and a cyano group attached to it . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
2-Bromo-6-(pentafluoroethylthio)benzonitrile is a solid at 20°C . It has a molecular weight of 332.087836 . It is insoluble in water but soluble in methanol . The compound has a melting point range of 53.0 57.0 °C .Aplicaciones Científicas De Investigación
Microbial Degradation in Environmental Settings
2-Bromo-6-(pentafluoroethylthio)benzonitrile, as a structurally related compound to benzonitrile herbicides like dichlobenil and bromoxynil, is significant in environmental studies. Research highlights its relevance in microbial degradation in soil and subsurface environments, focusing on degradation pathways and the diversity of involved degrader organisms, which is crucial for understanding its environmental fate (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Spectroscopic Studies for Material Characterization
Spectroscopic studies, particularly using vibrational spectroscopy, have been conducted on structurally similar compounds like 4-bromo benzonitrile. These studies evaluate fundamental vibrational frequencies and intensity of vibrational bands, providing valuable insights into the material's properties (Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009).
Phytotoxicity and Agricultural Applications
Research into variously substituted benzonitriles, including those structurally related to 2-Bromo-6-(pentafluoroethylthio)benzonitrile, has shown significant phytotoxic properties. These properties are critical for their use in agricultural applications as herbicides, providing an insight into their activity against different plant species (Gentner & Danielson, 1970).
Chemical Synthesis and Industrial Applications
The compound's related benzonitriles have been studied for their potential in chemical synthesis. For example, research into the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylaromatics, a reaction relevant to similar compounds, explores possibilities for synthesizing conjugated dienes with industrial applications (Ignatowska & Dmowski, 2006).
Palladium-Catalyzed Cyanation
The use of benzonitriles in palladium-catalyzed cyanation of aryl halides is another area of interest. This method, applicable to a range of aryl and heteroaryl bromides, is significant for the production of various benzonitrile compounds, potentially including 2-Bromo-6-(pentafluoroethylthio)benzonitrile (Schareina, Zapf, & Beller, 2004).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or inhaled . It can cause skin and eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, wash with plenty of water . If swallowed, rinse mouth and seek medical attention .
Relevant Papers Unfortunately, specific papers related to 2-Bromo-6-(pentafluoroethylthio)benzonitrile were not found in the search results. For more detailed information, it is recommended to conduct a more specific search in scientific databases or contact experts in the field .
Propiedades
IUPAC Name |
2-bromo-6-(1,1,2,2,2-pentafluoroethylsulfanyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF5NS/c10-6-2-1-3-7(5(6)4-16)17-9(14,15)8(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXGBHYGNUUZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)SC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


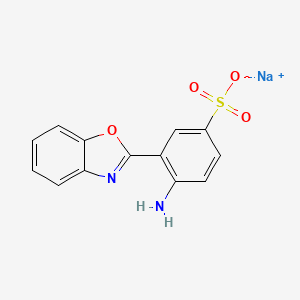
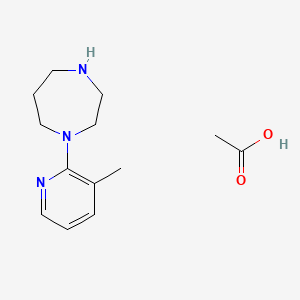
![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6341478.png)
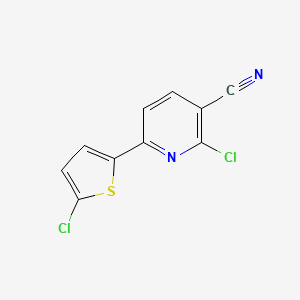
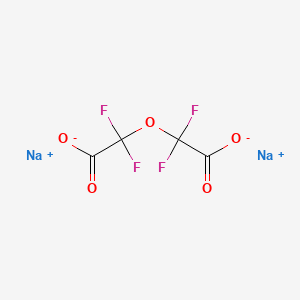

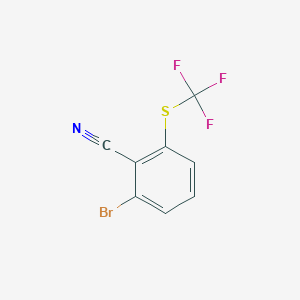
![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)
